molecular formula C10H20O6 B011729 Butane-1,4-diol;hexanedioic acid CAS No. 25103-87-1

Butane-1,4-diol;hexanedioic acid

Cat. No.: B011729
CAS No.: 25103-87-1
M. Wt: 236.26 g/mol
InChI Key: RNSLCHIAOHUARI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexanedioic acid, polymer with 1,4-butanediol is a polymeric compound formed by the reaction of hexanedioic acid (also known as adipic acid) with 1,4-butanediol. This compound is commonly used in the production of polyesters and polyurethanes, which are materials with a wide range of industrial applications due to their durability, flexibility, and resistance to various chemicals.

Scientific Research Applications

Hexanedioic acid, polymer with 1,4-butanediol has numerous applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various polyesters and polyurethanes, which are studied for their mechanical and chemical properties.

    Biology: Investigated for its biocompatibility and potential use in biomedical applications, such as drug delivery systems and tissue engineering scaffolds.

    Medicine: Explored for its potential in creating biodegradable implants and medical devices.

    Industry: Widely used in the production of fibers, films, and coatings due to its excellent mechanical properties and chemical resistance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanedioic acid, polymer with 1,4-butanediol typically involves a polycondensation reaction. In this process, hexanedioic acid and 1,4-butanediol are heated together in the presence of a catalyst, such as titanium tetrabutoxide or antimony trioxide. The reaction is carried out under reduced pressure to remove the water formed during the condensation, thus driving the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this polymer is often carried out in large-scale reactors where precise control over temperature, pressure, and catalyst concentration is maintained. The reactants are continuously fed into the reactor, and the polymer is extracted as it forms. This continuous process allows for the efficient production of high-purity polymer.

Chemical Reactions Analysis

Types of Reactions

Hexanedioic acid, polymer with 1,4-butanediol can undergo various chemical reactions, including:

    Hydrolysis: The polymer can be broken down into its monomeric units by reacting with water, especially under acidic or basic conditions.

    Esterification: The hydroxyl groups in the polymer can react with carboxylic acids to form esters.

    Transesterification: The polymer can undergo transesterification reactions with other alcohols or esters, leading to the formation of new polymeric structures.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using dilute acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.

    Esterification: Requires carboxylic acids and an acid catalyst (e.g., sulfuric acid) under reflux conditions.

    Transesterification: Often performed using metal alkoxides as catalysts (e.g., sodium methoxide) at moderate temperatures.

Major Products Formed

    Hydrolysis: Yields hexanedioic acid and 1,4-butanediol.

    Esterification: Produces esters of hexanedioic acid and 1,4-butanediol.

    Transesterification: Results in the formation of new polymeric structures with different properties.

Mechanism of Action

The mechanism by which hexanedioic acid, polymer with 1,4-butanediol exerts its effects is primarily through its ability to form strong, flexible polymeric chains. These chains can interact with various molecular targets, depending on the specific application. For example, in biomedical applications, the polymer can interact with cellular components to promote tissue growth and repair.

Comparison with Similar Compounds

Hexanedioic acid, polymer with 1,4-butanediol can be compared with other similar compounds, such as:

    Polyethylene terephthalate (PET): Another polyester with similar mechanical properties but different chemical resistance and thermal stability.

    Polybutylene succinate (PBS): A biodegradable polyester with similar applications in packaging and biomedical fields.

    Polycaprolactone (PCL): A biodegradable polyester with excellent flexibility and biocompatibility, often used in medical applications.

Conclusion

Hexanedioic acid, polymer with 1,4-butanediol is a versatile compound with a wide range of applications in various fields. Its unique properties make it an important material for scientific research and industrial applications. By understanding its preparation methods, chemical reactions, and mechanism of action, researchers can continue to explore new uses and improve existing applications of this polymer.

Properties

IUPAC Name

butane-1,4-diol;hexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4.C4H10O2/c7-5(8)3-1-2-4-6(9)10;5-3-1-2-4-6/h1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSLCHIAOHUARI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CC(=O)O.C(CCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25103-87-1
Record name Adipic acid-1,4-butanediol copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25103-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70909773
Record name Hexanedioic acid--butane-1,4-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70909773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Acros Organics MSDS]
Record name Hexanedioic acid, polymer with 1,4-butanediol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14627
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

86923-79-7, 25103-87-1, 105866-32-8
Record name Hexanedioic acid, ester with 1,4-butanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86923-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanedioic acid, polymer with 1,4-butanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025103871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanedioic acid, polymer with 1,4-butanediol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanedioic acid--butane-1,4-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70909773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexanedioic acid, polymer with 1,4-butanediol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butane-1,4-diol;hexanedioic acid
Reactant of Route 2
Butane-1,4-diol;hexanedioic acid
Reactant of Route 3
Butane-1,4-diol;hexanedioic acid
Reactant of Route 4
Butane-1,4-diol;hexanedioic acid
Reactant of Route 5
Butane-1,4-diol;hexanedioic acid
Reactant of Route 6
Butane-1,4-diol;hexanedioic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.